H-Dmt-Tic-Lys(Z)-NH-CH2-Ph is a synthetic compound belonging to a class of peptides that exhibit significant biological activity, particularly in the context of opioid receptor modulation. The compound features a unique combination of amino acid residues that contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
This compound is derived from the pharmacophore Dmt-Tic, which is known for its interactions with opioid receptors. The synthesis and characterization of H-Dmt-Tic-Lys(Z)-NH-CH2-Ph have been documented in various scientific studies, highlighting its potential applications in pain management and other therapeutic areas .
H-Dmt-Tic-Lys(Z)-NH-CH2-Ph can be classified as a peptide and more specifically as an opioid peptide due to its structural components that interact with opioid receptors. The presence of Dmt (2',6'-dimethyltyrosine) and Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) suggests its role in modulating pain pathways by mimicking endogenous opioid peptides.
The synthesis of H-Dmt-Tic-Lys(Z)-NH-CH2-Ph typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids. Key reagents used in the synthesis include:
The synthesis can be summarized as follows:
H-Dmt-Tic-Lys(Z)-NH-CH2-Ph has a complex molecular structure characterized by:
The molecular formula can be represented as , with a molecular weight of approximately 372.46 g/mol. Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are utilized to confirm the structure, revealing characteristic peaks corresponding to each component of the molecule .
H-Dmt-Tic-Lys(Z)-NH-CH2-Ph can undergo various chemical reactions typical for peptides:
The stability of this compound is influenced by environmental factors such as pH and temperature, which can affect its reactivity. Analytical techniques like HPLC (High Performance Liquid Chromatography) are employed to monitor these reactions and assess purity .
The mechanism of action for H-Dmt-Tic-Lys(Z)-NH-CH2-Ph primarily involves binding to opioid receptors, specifically the mu-opioid receptor. Upon binding, this compound mimics endogenous opioids, leading to analgesic effects through:
Studies indicate that compounds derived from this pharmacophore exhibit high affinity for both mu and delta opioid receptors, suggesting a dual-action mechanism that could enhance therapeutic efficacy while minimizing side effects .
H-Dmt-Tic-Lys(Z)-NH-CH2-Ph is typically presented as a white to off-white powder. It displays good solubility in organic solvents like dimethyl sulfoxide and limited solubility in water due to its hydrophobic components.
Key chemical properties include:
Characterization techniques such as NMR provide insights into molecular dynamics, confirming the presence of specific functional groups through chemical shifts observed in spectra .
H-Dmt-Tic-Lys(Z)-NH-CH2-Ph has several potential applications in scientific research:
The Dmt-Tic pharmacophore originated from the truncation of endogenous enkephalins, culminating in the discovery of H-Dmt-Tic-OH as a potent δ-opioid receptor antagonist. Early studies revealed that this dipeptide exhibited:
These properties stemmed from stereoelectronic constraints:
Table 1: Evolution of Dmt-Tic Pharmacophore Ligands
| Compound | δ-Opioid Ki (nM) | μ-Opioid Ki (nM) | Functional Profile |
|---|---|---|---|
| H-Dmt-Tic-OH | 1.38 | 529 | δ antagonist |
| H-Dmt-Tic-Gly-NH-CH₂-Ph | 0.031 | 0.16 | μ agonist / δ antagonist |
| H-Dmt-Tic-Lys-NH-CH₂-Ph | 0.50 | 4.05 | μ antagonist / δ antagonist |
| H-Dmt-Tic-Lys(Z)-NH-CH₂-Ph | 0.31 | 4.41 | μ antagonist / δ antagonist |
Subsequent C-terminal extensions (e.g., -Gly-NH-CH₂-Ph) introduced μ-opioid agonism, highlighting the pharmacophore's sensitivity to structural modifications [3] [7].
Dmt-Tic derivatives display diverse functional activities dictated by C-terminal chemistry:
Table 2: Pharmacological Profile of Key Dmt-Tic-Lys Analogs
| Compound | δ-Opioid Ki (nM) | μ-Opioid Ki (nM) | MVD pA₂δ | GPI pA₂μ |
|---|---|---|---|---|
| H-Dmt-Tic-Lys(Z)-NH-CH₂-Ph | 0.31 ± 0.02 | 4.41 ± 0.52 | 6.21 | 5.82 |
| H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph | 0.068 ± 0.009 | 5.50 ± 0.18 | 10.4 | 8.16 |
| H-Dmt-Tic-Lys-NH-CH₂-Ph | 0.50 ± 0.07 | 4.05 ± 0.54 | 6.01 | 7.96 |
Data derived from radioligand binding and functional assays (MVD = mouse vas deferens, δ-opioid model; GPI = guinea pig ileum, μ-opioid model) [1] [3]. Key observations:
C-terminal elongation addresses two limitations of H-Dmt-Tic-OH: low bioavailability and μ-opioid inactivity. The Lys(Z) extension in H-Dmt-Tic-Lys(Z)-NH-CH₂-Ph was engineered to:
Comparative studies demonstrate that lysine modifications profoundly alter receptor engagement:
This strategy aligns with the "message-address" concept:
The benzyloxycarbonyl (Z) group is not merely a synthetic protector; it critically defines the pharmacology of H-Dmt-Tic-Lys(Z)-NH-CH₂-Ph:
Comparative Impact of Lysine Modifications
| Property | H-Dmt-Tic-Lys(Z)-NH-CH₂-Ph | H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph |
|---|---|---|
| Molecular Weight (g/mol) | 719.9 | 627.8 |
| δ-Opioid Ki (nM) | 0.31 | 0.068 |
| μ-Opioid pA₂ | 7.96 | 8.16 |
| Lipophilicity (cLogP) | ~5.2 | ~4.1 |
Synthetic considerations:
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0